molecular formula C14H11IO2 B2477702 3-(Benzyloxy)-4-iodobenzaldehyde CAS No. 877064-79-4

3-(Benzyloxy)-4-iodobenzaldehyde

Cat. No. B2477702
Key on ui cas rn: 877064-79-4
M. Wt: 338.144
InChI Key: BYZAHTMTIQNPBV-UHFFFAOYSA-N
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Patent
US07879907B2

Procedure details

A solution of 125 g (370 mmol) of 3-benzyloxy-4-iodobenzyl alcohol and 160 g (1.84 mol) of manganese dioxide in 750 ml of dichloromethane is stirred at room temperature for 18 hours. Since the reaction is not complete, a further 160 g (1.84 mol) of manganese dioxide are added and the medium is stirred for 6 hours. The reaction medium is filtered through Celite and the filtrate is then concentrated under vacuum. 114 g (92%) of 3-benzyloxy-4-iodobenzaldehyde are obtained in the form of a yellow oil.
Name
3-benzyloxy-4-iodobenzyl alcohol
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
160 g
Type
catalyst
Reaction Step One
Quantity
160 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][C:16]=1[I:17])[CH2:12][OH:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>ClCCl.[O-2].[O-2].[Mn+4]>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][C:16]=1[I:17])[CH:12]=[O:13])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
3-benzyloxy-4-iodobenzyl alcohol
Quantity
125 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(CO)C=CC1I
Name
Quantity
750 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
160 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Two
Name
Quantity
160 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Stirring
Type
CUSTOM
Details
the medium is stirred for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction medium is filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is then concentrated under vacuum

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=O)C=CC1I
Measurements
Type Value Analysis
AMOUNT: MASS 114 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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